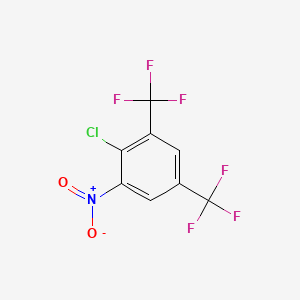

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRFDZOBCZLPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445181 | |

| Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-55-7 | |

| Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a specific, publicly available protocol for this exact molecule, this document outlines a robust, hypothetical synthesis based on established methodologies for the nitration of highly deactivated aromatic systems. The guide includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a unique chemical entity characterized by the presence of multiple electron-withdrawing groups on the benzene ring. The combination of a chloro, a nitro, and two trifluoromethyl substituents renders the aromatic core exceptionally electron-deficient, suggesting its potential as a versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The trifluoromethyl groups can enhance metabolic stability and lipophilicity in drug candidates, while the nitro and chloro groups offer handles for further chemical transformations. This guide details a feasible synthetic approach to this compound, focusing on the electrophilic nitration of a suitable precursor.

Proposed Synthetic Pathway

The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution (EAS) nitration of the commercially available starting material, 3,5-bis(trifluoromethyl)chlorobenzene.

The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the nitration. The two trifluoromethyl groups at positions 3 and 5 are powerful meta-directors and strongly deactivate the ring towards electrophilic attack. The chlorine atom at position 1 is also deactivating but is an ortho-, para-director. The cumulative effect of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions that are meta to the trifluoromethyl groups and ortho/para to the chlorine atom, which are positions 2, 4, and 6. Given the significant steric hindrance at position 4, flanked by two trifluoromethyl groups, substitution is most likely to occur at the less sterically hindered positions 2 and 6, which are equivalent, yielding the desired product.

Due to the heavily deactivated nature of the starting material, the nitration is expected to require harsh reaction conditions, specifically the use of a potent nitrating agent such as a mixture of fuming nitric acid and fuming sulfuric acid, likely at an elevated temperature to achieve a reasonable reaction rate.

Data Presentation

The quantitative data for the starting material and the target product are summarized in the tables below. Please note that some data for the product are predicted or based on structurally similar compounds due to the lack of specific experimental reports.

Table 1: Physical and Chemical Properties of Reagents and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Bis(trifluoromethyl)chlorobenzene | C₈H₃ClF₆ | 248.55 | Solid | 30 | 165 |

| This compound | C₈H₂ClF₆NO₂ | 293.55 | Solid (predicted) | Not available | Not available |

| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | Liquid | -42 | 83 |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄ + SO₃ | Variable | Liquid | Variable | Variable |

Table 2: Proposed Reaction Parameters and Expected Outcome

| Parameter | Value |

| Stoichiometry (Substrate:HNO₃) | 1 : 3 (molar ratio) |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | Moderate (30-50%, based on nitration of similar deactivated substrates) |

| Proposed Purification Method | Recrystallization from a suitable solvent (e.g., ethanol or hexane) |

Experimental Protocol

Disclaimer: The following protocol is a proposed method based on literature precedents for the nitration of highly deactivated aromatic compounds. It has not been experimentally validated for this specific transformation. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses, lab coat), are mandatory. The reaction is expected to be exothermic upon mixing of the acids and addition of the substrate.

4.1. Materials and Reagents

-

3,5-Bis(trifluoromethyl)chlorobenzene (1.0 eq.)

-

Fuming sulfuric acid (20% free SO₃)

-

Fuming nitric acid (≥90%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol or hexane)

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, carefully add fuming sulfuric acid (e.g., 5 mL per gram of substrate). Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add fuming nitric acid (3.0 eq.) dropwise to the cooled and stirred fuming sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.

-

Reaction: Once the nitrating mixture is prepared, slowly add 3,5-bis(trifluoromethyl)chlorobenzene (1.0 eq.) portion-wise to the stirred mixture, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS, if feasible).

-

Work-up: After the reaction is deemed complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

A solid precipitate of the crude product is expected to form. Collect the solid by vacuum filtration and wash it with cold deionized water until the washings are neutral.

-

Neutralization and Extraction (Alternative Work-up): Alternatively, the acidic aqueous mixture can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers should then be carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield the desired this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide outlines a plausible and chemically sound synthetic route for this compound via the nitration of 3,5-bis(trifluoromethyl)chlorobenzene. While a specific experimental protocol for this compound is not available in the current literature, the provided methodology, based on analogous transformations of deactivated aromatic compounds, offers a solid starting point for its synthesis in a research setting. The successful preparation of this molecule would provide a valuable building block for the development of new chemical entities in various fields of chemical science. Researchers attempting this synthesis should proceed with caution, adhering to all safety guidelines for handling strong acids and performing nitration reactions.

Physicochemical Properties of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene: A Technical Guide

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available data, presents detailed experimental protocols for property determination, and includes a workflow diagram for the physicochemical characterization of chemical compounds.

Core Physicochemical Data

The physicochemical data for this compound is summarized in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points across different suppliers. These variations may arise from differences in measurement conditions, sample purity, or the presence of different polymorphic forms.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂ClF₆NO₂ | [1] |

| Molecular Weight | 293.55 g/mol | [1] |

| CAS Number | 654-55-7 | [1][2] |

| Appearance | Pale yellow to light brown crystalline powder or solid | [1][2] |

| Melting Point | 81-83 °C | [2] |

| 234-237 °C | [1] | |

| Boiling Point | 297 °C at 760 mmHg | [2] |

| 207.3 ± 35.0 °C (Predicted) | [1] | |

| Density | 1.72 g/cm³ | [2] |

| 1.628 ± 0.06 g/cm³ (Predicted) | [1] | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [2] |

| Purity | ≥98% or ≥99% | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized standard procedures that can be applied.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus with a heated block and a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[3] The dry, powdered sample is then packed into the bottom of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

A fresh sample is then heated at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[5] For a pure substance, this range should be narrow, typically within 0.5-1.0 °C.

Determination of Boiling Point (Thiele Tube Method)

The boiling point can be determined using a small sample volume with a Thiele tube or a similar apparatus.

Apparatus:

-

Thiele tube or a beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid form of the compound (if melted) is placed in the fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[7]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube containing mineral oil.[8]

-

Measurement: The Thiele tube is heated gently and slowly at the side arm.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7] Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8] The atmospheric pressure should also be recorded as it affects the boiling point.[9]

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure for Qualitative Assessment:

-

A small, measured amount of the solid compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added.[10]

-

The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

A visual observation is made to determine if the solid has dissolved completely, partially, or not at all. The results are recorded as soluble, partially soluble, or insoluble.

Procedure for Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.

References

- 1. 2-CHLORO-1-NITRO-3,5-BIS-TRIFLUOROMETHYL-BENZENE price,buy 2-CHLORO-1-NITRO-3,5-BIS-TRIFLUOROMETHYL-BENZENE - chemicalbook [chemicalbook.com]

- 2. 2-chloro-1-nitro-3 5-bis(trifluoromethyl)benzene CAS:654-55-7 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene (CAS Number: 654-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its known applications and safety considerations.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₂ClF₆NO₂. Its structural characteristics, particularly the presence of two trifluoromethyl groups and a nitro group, make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 654-55-7 | N/A |

| Molecular Formula | C₈H₂ClF₆NO₂ | [1] |

| Molecular Weight | 293.55 g/mol | N/A |

| Appearance | Pale yellow crystalline solid | N/A |

| Melting Point | 81-83 °C | N/A |

| Boiling Point | 297 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.72 g/cm³ (Predicted) | N/A |

| Purity | Typically ≥98% | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | N/A |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling. The carbon bearing the nitro group would be significantly deshielded. |

| ¹⁹F NMR | A single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups, likely appearing as a singlet around -60 to -65 ppm (relative to CFCl₃). |

| IR Spectroscopy | Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Bands corresponding to C-F stretching from the trifluoromethyl groups will be prominent in the 1350-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 293 (for ³⁵Cl) and 295 (for ³⁷Cl) in a roughly 3:1 ratio. Fragmentation would likely involve the loss of the nitro group (NO₂) and trifluoromethyl groups (CF₃). |

Synthesis

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient method involves the nitration of 1-chloro-3,5-bis(trifluoromethyl)benzene. This approach is analogous to established procedures for the nitration of similar trifluoromethylated aromatic compounds.

Experimental Protocol: Nitration of 1-Chloro-3,5-bis(trifluoromethyl)benzene

This protocol is based on general methods for the nitration of deactivated aromatic rings.

Materials:

-

1-Chloro-3,5-bis(trifluoromethyl)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the temperature, slowly add fuming nitric acid dropwise to the sulfuric acid with continuous stirring.

-

Addition of the Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 1-chloro-3,5-bis(trifluoromethyl)benzene dropwise to the flask. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) for a period of 2-4 hours, or until reaction completion is indicated by TLC or GC analysis.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Synthesis: The compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl groups can enhance the metabolic stability and binding affinity of drug candidates. While specific examples are limited in public literature, related compounds are used in the development of antitubercular agents, suggesting a potential area of application.

-

Agrochemical Synthesis: It is utilized in the manufacturing of herbicides and fungicides. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups can contribute to the biological activity of the final agrochemical products.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting, following standard safety protocols for chemical reagents.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed public data on its spectroscopic properties and biological activities are scarce, its structural features and the known applications of related compounds underscore its importance in synthetic organic chemistry. Further research into the reactivity and biological applications of this compound is warranted.

References

molecular structure of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, a highly functionalized aromatic compound. Due to its unique substitution pattern, featuring both electron-withdrawing nitro and trifluoromethyl groups alongside a reactive chloro group, this molecule serves as a valuable intermediate in synthetic chemistry, particularly for the development of agrochemicals and potentially pharmaceuticals. This guide covers its molecular structure, physicochemical properties, proposed synthetic and characterization protocols, and key chemical transformations.

Molecular Structure and Identification

This compound is a benzene ring substituted with five groups: one chloro, one nitro, and two trifluoromethyl groups. The specific arrangement of these substituents dictates its chemical reactivity and physical properties.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 654-55-7 |

| Molecular Formula | C₈H₂ClF₆NO₂ |

| Molecular Weight | 293.55 g/mol |

| Synonyms | 3,5-Bis(Trifluoromethyl)-2-chloronitrobenzene, 2-Chloro-3,5-di(trifluoromethyl)nitrobenzene |

Physicochemical and Spectroscopic Data

The physical properties and expected spectroscopic signatures are summarized below. Note that while physical properties are reported in the literature, detailed experimental spectroscopic data is sparse; therefore, expected characteristics are provided based on the chemical structure and data from analogous compounds.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [1] |

| Melting Point | 234-237 °C | [1] |

| Boiling Point | 207.3 ± 35.0 °C | Predicted[1] |

| Density | 1.628 ± 0.06 g/cm³ | Predicted[1] |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Two signals are expected in the aromatic region (approx. 8.0-8.5 ppm). Each signal would appear as a singlet or a very finely split multiplet due to long-range couplings with fluorine atoms. |

| ¹³C NMR | Eight distinct signals are expected. The two carbons bearing CF₃ groups would show quartets due to C-F coupling. The carbon atoms attached to Cl and NO₂ would be significantly downfield. |

| ¹⁹F NMR | A single signal (singlet) is expected for the two equivalent -CF₃ groups. The chemical shift would likely be in the range of -60 to -65 ppm relative to CFCl₃. |

| IR Spectroscopy | Characteristic peaks expected for: C-NO₂ asymmetric stretch (~1530-1560 cm⁻¹), C-NO₂ symmetric stretch (~1345-1365 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), C-Cl stretch (~700-850 cm⁻¹), and aromatic C-H and C=C stretches. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 293, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity). Common fragmentation would involve the loss of NO₂, Cl, and CF₃ groups. |

Experimental Protocols

This protocol describes a hypothetical but chemically sound method for synthesizing the title compound by electrophilic nitration of 1-chloro-3,5-bis(trifluoromethyl)benzene. The strong deactivating and meta-directing nature of the two CF₃ groups, combined with the ortho-, para-directing nature of the chloro group, should strongly favor nitration at the C1 position.

Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of starting material). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: Slowly add 1-chloro-3,5-bis(trifluoromethyl)benzene (1.0 eq) to the cooled sulfuric acid with stirring. Once dissolved, add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. The solid product should precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to remove residual acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Confirm the presence of the expected signals, multiplicities, and integrations as outlined in Table 3.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a GC-MS with an electron ionization (EI) source.

-

Verify the molecular weight by identifying the molecular ion peak and the characteristic Cl isotope pattern.

-

-

Infrared (IR) Spectroscopy:

-

Analyze a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Identify the key functional group frequencies, especially the strong absorbances for the nitro and trifluoromethyl groups.

-

-

Melting Point Analysis:

-

Determine the melting point range of the purified, dry solid using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

-

Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity for nucleophilic aromatic substitution (SₙAr) . The chlorine atom is highly activated towards displacement by nucleophiles due to the powerful electron-withdrawing effects of the ortho-nitro group and the two meta-trifluoromethyl groups.

A key application is its use as a reactant for synthesizing aniline derivatives, which are known precursors to herbicides.[1]

The compound reacts with primary or secondary amines to replace the chloro substituent with an amino group, forming N-substituted 2,4-bis(trifluoromethyl)-6-nitroaniline derivatives.

-

Setup: In a flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Reagent Addition: Add a primary amine (R-NH₂, 1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.5 eq) to act as an acid scavenger.

-

Reaction: Heat the mixture, typically between 50-100 °C, and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

GHS Signal Word: Warning.

References

Spectroscopic and Physicochemical Profile of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene (CAS No. 654-55-7). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted spectroscopic information based on computational models and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in fields such as agrochemicals and pharmaceuticals. The document includes tabulated physicochemical properties, predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; IR; and Mass Spectrometry), a representative synthetic protocol for nitroaromatic compounds, and graphical workflows to illustrate analytical processes.

Introduction

This compound is a halogenated and nitrated aromatic compound featuring two trifluoromethyl groups. These structural motifs are of significant interest in medicinal chemistry and materials science due to their influence on lipophilicity, metabolic stability, and electron-withdrawing properties. This compound serves as a versatile intermediate in the synthesis of more complex molecules, including herbicides and fungicides. A thorough understanding of its spectroscopic and physicochemical characteristics is crucial for its effective utilization and for the unambiguous identification of its derivatives.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 654-55-7 |

| Molecular Formula | C₈H₂ClF₆NO₂ |

| Molecular Weight | 293.55 g/mol |

| Appearance | Pale yellow to light brown crystalline powder |

| Melting Point | 81-83 °C |

| Boiling Point | 297 °C at 760 mmHg (Predicted) |

| Density | 1.72 g/cm³ (Predicted) |

| Solubility | Insoluble in water; soluble in common organic solvents |

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. It is important to note that these are theoretical values and should be confirmed by experimental data when available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data is based on the analysis of chemical shift correlations and the electronic effects of the substituents on the benzene ring.

graph {

layout=neato;

node [shape=plaintext];

edge [style=invis];

a [label="C₁"];

b [label="C₂-Cl"];

c [label="C₃-CF₃"];

d [label="C₄-H"];

e [label="C₅-CF₃"];

f [label="C₆-H"];

g [label="N-O₂"];

a -- b -- c -- d -- e -- f -- a;

a -- g [len=1.2];

}

Caption: A generalized workflow from synthesis to spectroscopic analysis.

Caption: Logical workflow for spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and physicochemical data for this compound. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers and professionals in the fields of chemical synthesis and drug development. The included representative synthetic protocol and analytical workflows aim to support the practical application and further investigation of this and related compounds.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. This information should be used for guidance and reference purposes only. Experimental verification is strongly recommended for any application.

A Technical Guide to Trifluoromethyl-Substituted Nitroaromatics for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trifluoromethyl-substituted nitroaromatics, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their potential as therapeutic agents. It includes structured data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development in this field.

Physicochemical and Spectroscopic Properties

The unique properties of trifluoromethyl-substituted nitroaromatics arise from the strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitro (-NO2) groups. These substituents significantly influence the electronic environment of the aromatic ring, affecting the molecule's acidity, basicity, dipole moment, and solubility.[1] The -CF3 group, in particular, is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.[1][2]

A summary of the physicochemical properties of selected trifluoromethyl-substituted nitroaromatics is presented in Table 1. Spectroscopic data, crucial for the identification and characterization of these compounds, are summarized in Table 2.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Nitroaromatics

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | 191.11 | 2.5 - 3.5 | 201-203 |

| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 222.12 | 103 - 106 | - |

| 2-Nitro-4-(trifluoromethyl)anisole | C₈H₆F₃NO₃ | 221.13 | 57 - 59 | - |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | C₇H₃ClF₃NO₂ | 225.55 | 29 - 31 | 231 |

| 2,4-Dinitro-1-(trifluoromethyl)benzene | C₇H₃F₃N₂O₄ | 236.11 | 55 - 57 | - |

Table 2: Spectroscopic Data for Selected Trifluoromethyl-Substituted Nitroaromatics

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 3-Nitrobenzotrifluoride | 8.55 (s, 1H), 8.45 (d, 1H), 8.0 (d, 1H), 7.8 (t, 1H) | 148.5, 134.0, 130.0, 127.5, 125.0, 122.5 (q), 122.0 | 1535 (NO₂), 1350 (NO₂), 1320 (C-F) |

| 4-Nitro-3-(trifluoromethyl)aniline | 8.2 (s, 1H), 7.5 (d, 1H), 7.0 (d, 1H), 4.5 (br s, 2H) | 150.0, 138.0, 130.0 (q), 126.0, 120.0, 118.0, 115.0 | 3500, 3400 (N-H), 1630 (N-H bend), 1530, 1340 (NO₂) |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 8.1 (s, 1H), 7.9 (d, 1H), 7.7 (d, 1H) | 148.0, 135.0, 132.0, 128.0 (q), 125.0, 123.0 | 1540 (NO₂), 1350 (NO₂), 1325 (C-F), 840 (C-Cl) |

Synthesis of Trifluoromethyl-Substituted Nitroaromatics

The synthesis of trifluoromethyl-substituted nitroaromatics typically involves the nitration of a trifluoromethyl-substituted benzene derivative. The reaction conditions, including the nitrating agent, solvent, and temperature, can be varied to control the regioselectivity of the nitration and the yield of the desired product.

General Experimental Protocol for Nitration

A common method for the synthesis of m-nitrobenzotrifluoride is the nitration of benzotrifluoride using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

Benzotrifluoride

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Ice

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred mixture of benzotrifluoride and concentrated sulfuric acid, slowly add fuming nitric acid over a period of 30 minutes.

-

Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.[3]

-

After the addition is complete, continue stirring at room temperature for an additional hour.[3]

-

Pour the reaction mixture onto a mixture of ice and water.[3]

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with water.

-

Dry the organic solution over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[3]

-

The product can be further purified by distillation.

Biological Activity and Applications

Trifluoromethyl-substituted nitroaromatics have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents. The biological activity of these compounds is often linked to the reductive metabolism of the nitro group by nitroreductase enzymes, which are more prevalent in hypoxic tumor environments and certain bacteria.[3][4][5] This bioactivation can lead to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.[6][7]

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of trifluoromethyl-substituted nitroaromatics against a range of cancer cell lines. The presence of the trifluoromethyl group is often associated with enhanced cytotoxicity.[8] The mechanism of action is believed to involve the bioreductive activation of the nitro group to a DNA-damaging agent.[3][9]

Table 3: Anticancer Activity of Selected Trifluoromethyl-Substituted Nitroaromatics

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide | Various | - (showed significant cytotoxicity) | [8] |

| 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954, a related dinitroaromatic) | Walker 256 carcinoma | - (active) | [9] |

| α-Trifluoromethyl chalcone derivative 5 | DU145 (Prostate) | 0.14 | [10] |

| α-Trifluoromethyl chalcone derivative 5 | PC-3 (Prostate) | 0.28 | [10] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [11] |

Antimicrobial Activity

The antimicrobial properties of trifluoromethyl-substituted nitroaromatics have also been investigated. Similar to their anticancer activity, the antimicrobial effect is often attributed to the reductive activation of the nitro group by bacterial nitroreductases.[4][12] This leads to the production of cytotoxic species that can kill the bacteria.

Table 4: Antimicrobial Activity of Selected Trifluoromethyl-Substituted Nitroaromatics

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 | S. aureus (MRSA) | 0.78 | [13] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 | E. faecium | 0.78 | [13] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative 18 | S. aureus | 0.78 - 1.56 | [13] |

| 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | E. coli | - (inhibited) | [7] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many biologically active nitroaromatic compounds involves their reduction by nitroreductase enzymes. This process is particularly effective in the hypoxic environments of solid tumors and in certain anaerobic or microaerophilic bacteria.

Nitroreductase-Mediated Prodrug Activation

Nitroaromatic compounds can act as prodrugs that are selectively activated in target cells expressing high levels of nitroreductases. The reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality is a key activation step.[3][4][5] These reduced metabolites are often highly reactive and can cause cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species.[3][6][7]

Experimental Workflows

The discovery and development of novel trifluoromethyl-substituted nitroaromatics as therapeutic agents typically follow a structured workflow, from initial screening to preclinical evaluation.

High-Throughput Screening (HTS) Workflow for Antimicrobial Discovery

A common workflow for identifying new antimicrobial compounds involves high-throughput screening of a chemical library against one or more bacterial strains. This is often followed by secondary assays to confirm activity and assess toxicity.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl-substituted nitroaromatics is highly dependent on their chemical structure. The position of the trifluoromethyl and nitro groups on the aromatic ring, as well as the presence of other substituents, can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the toxicity and activity of nitroaromatic compounds, often correlating physicochemical properties with biological effects.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. ackerleylab.com [ackerleylab.com]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene (CAS No. 654-55-7), a key intermediate in the synthesis of various compounds, including herbicides and potential pharmaceutical agents. Due to its chemical structure, this compound presents several hazards that necessitate careful handling and adherence to strict safety protocols in a laboratory or industrial setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe storage and handling of the compound.

| Property | Value |

| Molecular Formula | C₈H₂ClF₆NO₂ |

| Molecular Weight | 305.55 g/mol [1] |

| Appearance | Pale yellow to light brown crystalline powder[1] |

| Melting Point | 81-83 °C[1] |

| Boiling Point | 297 °C at 760 mmHg[1] |

| Density | 1.72 g/cm³[1] |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation mark

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents.[4]

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly.

Experimental Protocols: General Handling in a Laboratory Setting

General experimental workflow for handling the compound.

Hazard and Control Relationship

The following diagram illustrates the relationship between the identified hazards and the necessary control measures, including personal protective equipment.

References

Early Synthetic Routes to Bis(trifluoromethyl)nitrobenzenes: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core early synthetic routes to bis(trifluoromethyl)nitrobenzenes, compounds of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details key experimental methodologies, presents quantitative data in structured tables for comparative analysis, and visualizes the primary synthetic pathways.

Introduction

Bis(trifluoromethyl)nitrobenzenes are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups on the benzene ring imparts unique properties, such as increased lipophilicity and metabolic stability, making them valuable building blocks in medicinal chemistry. This guide focuses on the foundational, early-stage synthetic methodologies for preparing these key compounds, primarily through the direct nitration of bis(trifluoromethyl)benzene precursors.

Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene

The most prevalent early route to 3,5-bis(trifluoromethyl)nitrobenzene involves the direct nitration of 1,3-bis(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction is typically carried out using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid or oleum.

Quantitative Data for the Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene

| Starting Material | Nitrating Agent | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,3-Bis(trifluoromethyl)benzene | 94% Fuming Nitric Acid | 97% Sulfuric Acid | 85 | 3 hours | 85.1 | [1] |

| 1,3-Bis(trifluoromethyl)benzene | Concentrated Nitric Acid | 20% Oleum | 85 → 100 → 110 → 120 | 1 hr → 1 hr → 1 hr → 2 hrs | 85 | [2] |

| 1,3-Bis(trifluoromethyl)benzene | Nitric Acid | >91% Sulfuric Acid or <20% Fuming Sulfuric Acid | 50-100 | Not Specified | High Yield | [1] |

Experimental Protocol: Nitration of 1,3-Bis(trifluoromethyl)benzene with Fuming Nitric Acid and Sulfuric Acid[1]

Materials:

-

1,3-Bis(trifluoromethyl)benzene (BTFB)

-

97% Sulfuric Acid

-

94% Fuming Nitric Acid

-

Ice

Procedure:

-

To a four-neck reaction flask, 160 g of 97% sulfuric acid was added.

-

The flask was cooled with an ice bath, and 20.1 g of 94% fuming nitric acid was added dropwise over 1 hour with stirring.

-

Following the addition of nitric acid, the reaction mixture was heated to 85°C.

-

32.1 g (0.15 ml) of 1,3-bis(trifluoromethyl)benzene was then added dropwise over 2 hours while maintaining the temperature at 85°C with continuous stirring.

-

After the addition of BTFB was complete, the reaction was stirred for an additional 3 hours at the same temperature.

-

The reaction was then stopped and allowed to cool.

-

The final product, 3,5-bis(trifluoromethyl)nitrobenzene, was isolated, with a reported yield of 85.1%.

Synthetic Pathway Diagram

Synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene

Similar to its 3,5-isomer, 2,5-bis(trifluoromethyl)nitrobenzene is synthesized via the direct nitration of the corresponding precursor, 1,4-bis(trifluoromethyl)benzene. The reaction conditions also necessitate strong acids to facilitate the electrophilic substitution.

Quantitative Data for the Synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene

| Starting Material | Nitrating Agent | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1,4-Bis(trifluoromethyl)benzene | 100% Nitric Acid | 24% Fuming Sulfuric Acid | 90-105 | Not Specified | 35 | [3][4][5] |

| 1,4-Bis(trifluoromethyl)benzene | Nitric Acid | 96% Sulfuric Acid | Not Specified | Not Specified | 39.1 | [4][5] |

| 1,4-Bis(trifluoromethyl)benzene | Nitric Acid | 24% Fuming Sulfuric Acid | Not Specified | Not Specified | 32.5 | [4][5] |

| 1,4-Bis(trifluoromethyl)benzene | Nitric Acid | 2CF3SO3H-B(O3SCF3)3 | Not Specified | Not Specified | 14 | [4][5] |

Experimental Protocol: Nitration of 1,4-Bis(trifluoromethyl)benzene with Nitric Acid and Fuming Sulfuric Acid[3][4][5]

While a detailed step-by-step protocol is not explicitly provided in the search results for this specific reaction, the general principle involves the controlled addition of 1,4-bis(trifluoromethyl)benzene to a pre-mixed solution of nitric acid and fuming sulfuric acid at an elevated temperature. The process cited in J. Amer. Chem. Soc., 75, 4967 (1953) outlines the nitration of 1,4-bis(trifluoromethyl)benzene using 100% nitric acid in 24% fuming sulfuric acid as a solvent at a temperature range of 90 to 105°C, which resulted in a 35% yield of 2,5-bis(trifluoromethyl)nitrobenzene.[3][4][5] A more recent patent suggests that the yield can be improved by using sulfuric acid with a concentration of 91 to 100 mass% or fuming sulfuric acid with a sulfur trioxide concentration of up to 20 mass%.[4][5]

Synthetic Pathway Diagram

Alternative Approaches

While direct nitration of bis(trifluoromethyl)benzenes is the most straightforward and historically significant route, other methods for introducing a nitro group onto a trifluoromethyl-substituted benzene ring exist. For instance, nucleophilic aromatic substitution reactions where a leaving group is displaced by a nitro-containing nucleophile can be employed, although this is less common for the synthesis of these specific isomers. Another approach involves the synthesis of a nitro-substituted benzene ring followed by trifluoromethylation. However, early synthetic routes predominantly relied on the direct nitration of the readily available bis(trifluoromethyl)benzene starting materials.

Conclusion

The early synthetic routes to bis(trifluoromethyl)nitrobenzenes are primarily centered around the electrophilic nitration of 1,3- and 1,4-bis(trifluoromethyl)benzene. These reactions, while conceptually simple, require careful control of reaction conditions, particularly the strength of the acidic medium and the reaction temperature, to achieve satisfactory yields. The methodologies detailed in this guide provide a foundational understanding for researchers and professionals working with these valuable chemical intermediates. The provided quantitative data and experimental protocols serve as a practical resource for the synthesis and further functionalization of bis(trifluoromethyl)nitrobenzenes.

References

- 1. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents [patents.google.com]

- 2. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 3. DE60317626T2 - PROCESS FOR PREPARING 2,5-BIS (TRIFLUOROMETHYL) NITROBENZOLE - Google Patents [patents.google.com]

- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 5. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

Technical Whitepaper: The Unidentified Compound C8H2ClF6NO2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document addresses the inquiry into the chemical compound with the molecular formula C8H2ClF6NO2. A thorough investigation of scientific and chemical databases has been conducted to provide a comprehensive overview.

Identification and IUPAC Nomenclature

A rigorous search of prominent chemical databases, including PubChem and other comprehensive chemical registries, did not yield any specific, well-characterized compound with the molecular formula C8H2ClF6NO2 . This suggests that a compound with this exact elemental composition has not been synthesized, isolated, or documented in the accessible scientific literature.

Consequently, an IUPAC (International Union of Pure and Applied Chemistry) name cannot be provided, as this requires a known and defined chemical structure. The absence of a known structure prevents any further detailed chemical or biological analysis.

Hypothetical Structural Considerations

While no specific compound is known, the molecular formula C8H2ClF6NO2 suggests a highly substituted, likely aromatic or heteroaromatic, small molecule. The high ratio of fluorine and chlorine atoms to carbon and hydrogen atoms indicates significant halogenation, which would confer specific chemical properties such as high electrophilicity and potential for specific interactions with biological macromolecules. The presence of nitrogen and oxygen suggests the possibility of functional groups such as a nitro group (-NO2), an amide, a carbamate, or an N-oxide.

Challenges in Fulfilling Core Technical Requirements

Due to the non-identification of a specific compound, the core requirements for an in-depth technical guide cannot be met. Specifically:

-

Data Presentation: No quantitative data on physicochemical properties, biological activity, or pharmacokinetics exists to be summarized in tables.

-

Experimental Protocols: Without a known compound, there are no established synthesis methods or experimental assays to detail.

-

Visualization of Pathways and Workflows: The absence of a known biological target or mechanism of action precludes the creation of relevant signaling pathway diagrams or experimental workflow visualizations.

Illustrative Examples of Requested Visualizations

To demonstrate the requested format for visualizations, the following are hypothetical diagrams that would be generated if a compound and its associated data were available.

Disclaimer: The following diagrams are for illustrative purposes only and do not represent any real data associated with C8H2ClF6NO2.

Caption: A generalized workflow in drug discovery.

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion and Path Forward

For this request to be fulfilled, a specific, known chemical structure or a recognized identifier (such as a CAS number or a common name) for a compound of interest is required. With a valid starting point, a comprehensive technical guide conforming to the specified formatting and content requirements can be generated.

A Comprehensive Technical Guide to 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Introduction: 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, stemming from the presence of a chloro, a nitro, and two trifluoromethyl groups on the benzene ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a detailed overview of its commercial availability, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 654-55-7 | [1] |

| Molecular Formula | C8H2ClF6NO2 | [1] |

| Molecular Weight | 293.55 g/mol | [1] |

| Melting Point | 234-237 °C | [1] |

| Boiling Point | 207.3±35.0 °C (Predicted) | [1] |

| Density | 1.628±0.06 g/cm3 (Predicted) | [1] |

| Appearance | Solid | [1] |

Commercial Availability

This compound is available from several commercial chemical suppliers. The table below provides a summary of some of the available options, which may vary by region and time. Researchers are advised to contact the suppliers directly for the most current information on pricing and availability.

| Supplier | Product Name/Number | Purity | Available Quantities |

| ALFA India | This compound (ALF-H64221-03, ALF-H64221-06) | 98% | 1g, 5g |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98% (AAH6422103) | 98% | 1g |

| 2A Biotech | This compound | Not Specified | Not Specified |

| Generic Pharmaceutical Grade Supplier | This compound | NLT 99% | Bulk Supply |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from established organic chemistry principles, likely involving the nitration of a suitable chlorinated and trifluoromethylated benzene derivative.

The reactivity of this compound is dominated by the electrophilic nature of the aromatic ring, which is highly deactivated by the electron-withdrawing nitro and trifluoromethyl groups. This deactivation makes electrophilic aromatic substitution challenging. Conversely, the chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) reactions, a key transformation for introducing a wide range of functional groups. The nitro group can also be reduced to an amine, providing a handle for further derivatization.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] Its utility stems from the ability to undergo nucleophilic aromatic substitution at the chloro position, allowing for the introduction of diverse functionalities.

-

Agrochemicals: It is a building block in the synthesis of herbicides and fungicides.[2] For instance, it is a reactant in the synthesis of 2,4-bis(trifluoromethyl)-6-nitroaniline derivatives, which have shown herbicidal activity.[1]

-

Pharmaceuticals: This compound is a crucial intermediate in the production of various pharmaceutical compounds.[2] The trifluoromethyl groups are often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The nitro group can be a precursor to an amino group, which is a common pharmacophore.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, detailed experimental protocol for a nucleophilic aromatic substitution reaction using this compound with a generic amine nucleophile. Researchers should adapt this protocol based on the specific nucleophile and desired product, with appropriate safety precautions.

Reaction: Synthesis of N-Aryl-2-nitro-4,6-bis(trifluoromethyl)aniline

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Potassium carbonate (K2CO3) or other suitable base (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the amine nucleophile to the solution, followed by the base.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Aryl-2-nitro-4,6-bis(trifluoromethyl)aniline.

-

Characterize the final product using appropriate analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative from this compound via a nucleophilic aromatic substitution reaction.

Safety Information

This compound is an irritant. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its commercial availability and well-defined reactivity, especially in nucleophilic aromatic substitution reactions, make it an attractive starting material for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene as a versatile intermediate in organic synthesis. The presence of strong electron-withdrawing groups, namely the nitro and two trifluoromethyl groups, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable building block for the synthesis of a wide range of substituted aromatic compounds.

Overview and Key Applications

This compound (CAS No. 654-55-7) is a pale yellow to light brown crystalline powder. Its chemical structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and two trifluoromethyl groups. This unique substitution pattern makes it an excellent substrate for SNAr reactions, where the chlorine atom can be readily displaced by various nucleophiles.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of biologically active molecules, including potential drug candidates. The trifluoromethyl groups can enhance metabolic stability and lipophilicity of the final compounds.

-

Agrochemical Development: Used in the synthesis of novel herbicides and fungicides.

-

Materials Science: Employed as a building block for the creation of specialized polymers and functional materials.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₂ClF₆NO₂ |

| Molecular Weight | 305.55 g/mol |

| Appearance | Pale yellow to light brown crystalline powder |

| Melting Point | 81-83 °C |

| Purity | Typically ≥98% |

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in organic synthesis is its participation in SNAr reactions. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the benzene ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

A general workflow for a typical SNAr reaction involving this substrate is depicted below.

General workflow for SNAr reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with common nucleophiles.

Synthesis of N-Aryl Derivatives (Reaction with Amines)

This protocol describes a general procedure for the synthesis of N-substituted 2-nitro-4,6-bis(trifluoromethyl)anilines, which are valuable intermediates in medicinal chemistry. The reaction proceeds via a nucleophilic aromatic substitution where an amine displaces the chlorine atom.

Reaction Scheme:

Synthesis of N-Aryl Derivatives.

Protocol:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added the desired primary or secondary amine (1.2 mmol).

-

Potassium carbonate (K₂CO₃, 2.0 mmol) is then added to the mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-aryl derivative.

Quantitative Data (Representative Examples):

| Amine Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline | 6 | 90 | 85-95 |

| 4-Methoxyaniline | 5 | 80 | 90-98 |

| Benzylamine | 4 | 80 | >95 |

Synthesis of Aryl Thioethers (Reaction with Thiols)

This protocol outlines the synthesis of 2-nitro-4,6-bis(trifluoromethyl)phenyl thioethers. These compounds are of interest in various fields, including materials science and as intermediates for further functionalization.

Reaction Scheme:

Synthesis of Aryl Thioethers.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in anhydrous DMF (5 mL).

-

Add potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aryl thioether.

Quantitative Data (Representative Examples):

| Thiol Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Thiophenol | 3 | 25 | 90-97 |

| 4-Methylthiophenol | 2.5 | 25 | >95 |

| Benzyl mercaptan | 2 | 25 | >95 |

Synthesis of Aryl Ethers (Reaction with Phenols)

This protocol describes the synthesis of 2-nitro-4,6-bis(trifluoromethyl)phenyl ethers through the reaction of this compound with various phenols. This reaction often requires slightly more forcing conditions compared to reactions with amines or thiols. A patent describing a similar transformation suggests the use of a copper catalyst to facilitate the reaction.[1]

Reaction Scheme:

Synthesis of Aryl Ethers.

Protocol:

-

To a mixture of this compound (1.0 mmol) and the desired phenol (1.2 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

-

Optionally, add a catalytic amount of copper(I) iodide (CuI, 0.1 mmol).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water (50 mL) and extract with toluene (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aryl ether.

Quantitative Data (Representative Examples):

| Phenol Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenol | 24 | 130 | 70-80 |

| 4-Cresol | 20 | 120 | 75-85 |

| 4-Chlorophenol | 24 | 140 | 65-75 |

Subsequent Transformations

The nitro group in the resulting products can be readily reduced to an amino group, providing access to a wide array of 1,2-diaminoaromatic compounds. These can be further elaborated into various heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.

Workflow for Post-SNAr Modification:

Post-SNAr functionalization pathway.

Safety Information

This compound is a chemical intermediate and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References